molecular formula C28H25N5O4 B12122269 ethyl 4-{2-amino-3-[(4-ethoxyphenyl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzoate

ethyl 4-{2-amino-3-[(4-ethoxyphenyl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzoate

Cat. No.: B12122269
M. Wt: 495.5 g/mol
InChI Key: SFKMJMZNAWSJGT-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[2,3-b]quinoxaline core, a bicyclic heteroaromatic system known for its role in modulating kinase inhibition and DNA intercalation. The structure is further substituted with:

  • A 2-amino group at the pyrrole ring.
  • An ethyl benzoate ester at position 4 of the quinoxaline ring, enhancing lipophilicity compared to carboxylic acid derivatives.

Properties

Molecular Formula

C28H25N5O4

Molecular Weight

495.5 g/mol

IUPAC Name

ethyl 4-[2-amino-3-[(4-ethoxyphenyl)carbamoyl]pyrrolo[3,2-b]quinoxalin-1-yl]benzoate

InChI

InChI=1S/C28H25N5O4/c1-3-36-20-15-11-18(12-16-20)30-27(34)23-24-26(32-22-8-6-5-7-21(22)31-24)33(25(23)29)19-13-9-17(10-14-19)28(35)37-4-2/h5-16H,3-4,29H2,1-2H3,(H,30,34)

InChI Key

SFKMJMZNAWSJGT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC=C(C=C5)C(=O)OCC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{2-amino-3-[(4-ethoxyphenyl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzoate typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Pyrrolo[2,3-b]quinoxaline Core: : This step often involves the cyclization of appropriate precursors under acidic or basic conditions

  • Introduction of the Amino Group: : The amino group can be introduced via nitration followed by reduction. Nitration can be carried out using nitric acid (HNO₃) and sulfuric acid (H₂SO₄), followed by reduction with tin (Sn) and hydrochloric acid (HCl).

  • Carbamoylation: : The ethoxyphenyl carbamoyl group can be introduced using ethyl chloroformate and an appropriate amine under basic conditions, such as using triethylamine (TEA).

  • Esterification: : The final step involves esterification to introduce the benzoate group, typically using ethyl alcohol (ethanol) and a catalytic amount of sulfuric acid (H₂SO₄).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process using batch reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Halogenated derivatives at specific positions on the aromatic rings.

Scientific Research Applications

Ethyl 4-{2-amino-3-[(4-ethoxyphenyl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of ethyl 4-{2-amino-3-[(4-ethoxyphenyl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

Methyl 4-[(E)-{[2-Amino-3-(Prop-2-en-1-ylcarbamoyl)-1H-Pyrrolo[2,3-b]Quinoxalin-1-yl]Imino}Methyl]Benzoate ()
  • Key Differences :
    • Substituent at Position 3 : Allylcarbamoyl (prop-2-en-1-ylcarbamoyl) vs. 4-ethoxyphenylcarbamoyl.
    • Ester Group : Methyl benzoate vs. ethyl benzoate.
4-(2-Amino-3-(Methoxycarbonyl)-1H-Pyrrolo[2,3-b]Quinoxalin-1-yl)Benzoic Acid ()
  • Key Differences :
    • Position 3 Substituent : Methoxycarbonyl (ester) vs. carbamoyl.
    • Terminal Group : Benzoic acid vs. ethyl benzoate.
  • The carboxylic acid derivative (discontinued in commercial catalogs) may have poor bioavailability due to high polarity.

Analogues with Heterocyclic Core Modifications

Pyrazolo[3,4-c]Pyrimidine Derivatives ()
  • Example: Methyl 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-c]Pyrimidin-3-yl)-3-Fluorobenzoate.
  • Key Differences: Core Structure: Pyrazolo[3,4-c]pyrimidine vs. pyrrolo[2,3-b]quinoxaline. Substituents: Fluorinated chromenone and fluorophenyl groups vs. ethoxyphenylcarbamoyl.
  • Implications :
    • Pyrazolo-pyrimidine cores are smaller and more electron-deficient, favoring interactions with ATP-binding pockets in kinases .
    • Fluorine atoms enhance metabolic stability but may increase toxicity risks.

Research Findings and Inferences

Substituent Impact :

  • The 4-ethoxyphenylcarbamoyl group likely improves target binding through aromatic stacking and hydrogen bonding compared to allyl or methoxycarbonyl groups .
  • Ethyl esters balance lipophilicity and metabolic stability better than methyl esters or carboxylic acids.

Core Structure: Pyrroloquinoxalines may exhibit stronger DNA intercalation due to extended π-conjugation, whereas pyrazolo-pyrimidines are more suited for kinase inhibition .

Synthetic Challenges :

  • Palladium-catalyzed cross-coupling (used in ) is a common method for such heterocycles, but the ethoxyphenylcarbamoyl group may require specialized coupling conditions.

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